p-Tolylacetic acid
Overview
Description
p-Tolylacetic acid, also known as 4-Methylphenylacetic acid, is an organic compound with the molecular formula C₉H₁₀O₂. It is a white crystalline solid that is used in various chemical syntheses and industrial applications. The compound is characterized by a benzene ring substituted with a methyl group and an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: p-Tolylacetic acid can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of toluene with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_3 + \text{ClCH}_2\text{COOH} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{CH}_3)\text{CH}_2\text{COOH} + \text{HCl} ]
Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of p-tolylacetaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions typically involve heating the reactants in an aqueous or organic solvent.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form p-toluic acid. This reaction is typically carried out using strong oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to p-tolylacetaldehyde using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in electrophilic aromatic substitution reactions, where the methyl group on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: p-Toluic acid.
Reduction: p-Tolylacetaldehyde.
Substitution: Depending on the electrophile, products can include halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
p-Tolylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of metabolic pathways and enzyme reactions.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of p-Tolylacetic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a substrate for enzymes involved in the metabolism of aromatic compounds. The acetic acid moiety can undergo enzymatic transformations, leading to the formation of various metabolites that participate in cellular processes.
Comparison with Similar Compounds
Phenylacetic acid: Similar structure but lacks the methyl group on the benzene ring.
Benzylacetic acid: Contains a benzyl group instead of a tolyl group.
p-Toluic acid: Similar structure but with a carboxyl group directly attached to the benzene ring.
Uniqueness: p-Tolylacetic acid is unique due to the presence of both a methyl group and an acetic acid moiety on the benzene ring. This structural feature allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-(4-methylphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7-2-4-8(5-3-7)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXXUZIRGXYDFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211238 | |
Record name | Acetic acid, (p-tolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80211238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
622-47-9 | |
Record name | p-Tolylacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=622-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Tolylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 622-47-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65595 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, (p-tolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80211238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-tolylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.763 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | p-Tolylacetic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6YY73A4AE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of p-tolylacetic acid and what are some of its key physicochemical properties?
A1: this compound (C9H10O2) is an organic compound characterized by a benzene ring substituted with a methyl group (–CH3) at the para position and an acetic acid group (–CH2COOH) at the other end. While its molecular weight is 150.17 g/mol, specific spectroscopic data like NMR shifts would require referencing individual studies like those exploring CFTA derivatives. [, ]
Q2: How is this compound used as a chiral derivatizing agent?
A2: this compound is a key precursor to α-cyano-α-fluoro-p-tolylacetic acid (CFTA), a valuable chiral derivatizing agent. [, ] CFTA forms diastereomeric esters with chiral secondary alcohols, enabling the determination of absolute configurations through NMR spectroscopy. [] This method proves particularly useful for alcohols with remote chiral centers where other methods like MTPA may be less effective. []
Q3: What makes CFTA, a derivative of this compound, effective in determining absolute configurations?
A3: The CFTA method relies on analyzing the 1H and 19F NMR spectra of the diastereomeric esters formed with chiral alcohols. [] The presence of fluorine in CFTA introduces a sensitive probe for NMR analysis. The difference in 19F chemical shifts between diastereomers, influenced by factors like conformational preferences, aids in configuration assignment. [, ]
Q4: Have there been any studies on the conformational preferences of CFTA esters and their impact on NMR data?
A4: Yes, computational studies using Density Functional Theory (DFT) and MP2 calculations have investigated the conformational preferences of α-cyano-α-fluorophenylacetic acid (CFPA) methyl ester, a model for CFTA esters. [, ] Two stable conformations, with the C–F bond syn and anti to the C=O bond, were identified. The energy difference between these conformations is small, suggesting their influence on NMR data. Hyperconjugative interactions involving the aromatic ring and the C–F bond were found to be significant in determining these conformational preferences. [, ]
Q5: Beyond its use in CFTA, what other applications of this compound are being explored in chemical synthesis?
A5: this compound serves as a starting material in various synthetic applications. For instance, it can be converted to N,N-dibutyl-2-p-tolyl-acetamide through a reaction involving thionyl chloride. [] It's also a reactant in the synthesis of diphenylacetic acid, achieved through a Friedel-Crafts reaction with benzene in the presence of AlCl3. [] This highlights the versatility of this compound as a building block in organic chemistry.
Q6: Are there any studies on the catalytic activity of this compound or its derivatives?
A6: While this compound itself might not be a widely studied catalyst, its derivatives have shown potential in catalyzed reactions. Research indicates that this compound ethyl ester can be resolved enantioselectively using Lip2 lipase from Yarrowia lipolytica. [] This enzymatic resolution, particularly effective for 2-bromo-arylacetic acid esters, highlights the potential of this compound derivatives in biocatalysis. []
Q7: Has this compound been investigated in the context of supramolecular chemistry?
A7: Yes, studies have explored the behavior of this compound within a self-assembled resorcinarene-based capsule. [] Specifically, its reaction with isonitriles within this confined environment was investigated. Computational modeling revealed that encapsulation can influence the reaction pathway and energetics. [] This suggests the potential of using this compound in controlled reaction environments offered by supramolecular systems.
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